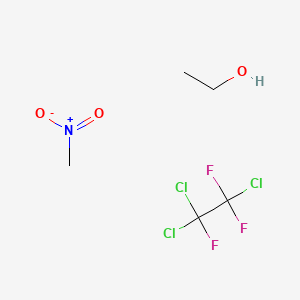

Ethanol, mixt. with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethanol, mixt. with nitromethane and 1,1,2-trichloro-1,2,2-trifluoroethane: is a unique chemical mixture that combines the properties of three distinct compounds: ethanol, nitromethane, and 1,1,2-trichloro-1,2,2-trifluoroethane. Ethanol is a widely used solvent and fuel, nitromethane is commonly used as a fuel in racing and as a solvent in industrial applications, and 1,1,2-trichloro-1,2,2-trifluoroethane is a chlorofluorocarbon used historically as a refrigerant and solvent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Ethanol: Ethanol can be produced through the fermentation of sugars by yeast or through the hydration of ethylene in the presence of a catalyst.

Nitromethane: Nitromethane is synthesized by the nitration of propane in the gas phase, typically using nitric acid.

1,1,2-Trichloro-1,2,2-trifluoroethane: This compound can be prepared from hexachloroethane and hydrofluoric acid, often requiring catalysts such as antimony, chromium, iron, and alumina at high temperatures.

Industrial Production Methods:

Ethanol: Industrially, ethanol is produced by the catalytic hydration of ethylene or by fermentation processes.

Nitromethane: Industrial production involves the vapor-phase nitration of propane.

1,1,2-Trichloro-1,2,2-trifluoroethane: Produced by the reaction of hexachloroethane with hydrofluoric acid, often in the presence of catalysts.

Análisis De Reacciones Químicas

Types of Reactions:

Ethanol: Undergoes oxidation to form acetaldehyde and acetic acid, and can participate in esterification reactions.

Nitromethane: Can undergo reduction to form methylamine or react with bases to form nitronate salts.

1,1,2-Trichloro-1,2,2-trifluoroethane: Primarily undergoes substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Ethanol: Oxidizing agents like potassium dichromate, sulfuric acid for esterification.

Nitromethane: Reducing agents like hydrogen in the presence of a catalyst.

1,1,2-Trichloro-1,2,2-trifluoroethane: Nucleophiles such as hydroxide ions.

Major Products:

Ethanol: Acetaldehyde, acetic acid, ethyl esters.

Nitromethane: Methylamine, nitronate salts.

1,1,2-Trichloro-1,2,2-trifluoroethane: Substituted products depending on the nucleophile.

Aplicaciones Científicas De Investigación

Chemistry

Ethanol: Used as a solvent and in the synthesis of various organic compounds.

Nitromethane: Utilized in organic synthesis and as a solvent for polymers and resins.

1,1,2-Trichloro-1,2,2-trifluoroethane: Historically used as a solvent and in the production of fluoropolymers.

Biology and Medicine

Ethanol: Used as an antiseptic and in pharmaceutical formulations.

Nitromethane: Limited use due to toxicity.

1,1,2-Trichloro-1,2,2-trifluoroethane: Limited use due to environmental concerns.

Industry

Ethanol: Fuel, solvent, and in the production of personal care products.

Nitromethane: Fuel for racing, solvent in industrial applications.

1,1,2-Trichloro-1,2,2-trifluoroethane: Solvent in industrial cleaning and degreasing.

Mecanismo De Acción

Ethanol: : Acts as a central nervous system depressant by enhancing the effects of the neurotransmitter GABA. Nitromethane : Acts as a high-energy fuel due to its ability to release a large amount of energy upon combustion. 1,1,2-Trichloro-1,2,2-trifluoroethane : Acts as a solvent by dissolving non-polar substances and can deplete the ozone layer through the release of chlorine radicals .

Comparación Con Compuestos Similares

Similar Compounds

Methanol: Similar to ethanol but more toxic.

Nitroethane: Similar to nitromethane but with a longer carbon chain.

1,1,1-Trichloro-2,2,2-trifluoroethane: Similar to 1,1,2-trichloro-1,2,2-trifluoroethane but with different chlorine and fluorine positions.

Uniqueness

Ethanol: Widely used and less toxic compared to methanol.

Nitromethane: Higher energy content compared to nitroethane.

1,1,2-Trichloro-1,2,2-trifluoroethane: Different reactivity and environmental impact compared to 1,1,1-trichloro-2,2,2-trifluoroethane.

Propiedades

Número CAS |

57158-54-0 |

|---|---|

Fórmula molecular |

C5H9Cl3F3NO3 |

Peso molecular |

294.5 g/mol |

Nombre IUPAC |

ethanol;nitromethane;1,1,2-trichloro-1,2,2-trifluoroethane |

InChI |

InChI=1S/C2Cl3F3.C2H6O.CH3NO2/c3-1(4,6)2(5,7)8;1-2-3;1-2(3)4/h;3H,2H2,1H3;1H3 |

Clave InChI |

WZTPDZAHPLOIOS-UHFFFAOYSA-N |

SMILES canónico |

CCO.C[N+](=O)[O-].C(C(F)(Cl)Cl)(F)(F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-](/img/structure/B14625670.png)

![5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole](/img/structure/B14625680.png)

![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)

![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)

![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)